molecular formula C7H17O3PSi B13707897 4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane CAS No. 88576-13-0

4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane

Cat. No.: B13707897
CAS No.: 88576-13-0
M. Wt: 208.27 g/mol
InChI Key: QDSCOBJWPYZNQN-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is a chemical compound with the molecular formula C7H15O3PSi and a molecular weight of 206.25 g/mol . This compound is part of the dioxaphospholane family, characterized by a phosphorus atom bonded to two oxygen atoms and forming a five-membered ring. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable compound in various chemical applications.

Preparation Methods

The synthesis of 4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane typically involves the reaction of 4,5-dimethyl-1,3,2-dioxaphospholane with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals that target phosphorus-related biological processes.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane involves its ability to act as a phosphorus donor in various chemical reactions. The trimethylsilyl group enhances its stability, allowing it to participate in reactions without rapid degradation. The compound can interact with molecular targets such as enzymes and receptors that are involved in phosphorus metabolism, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar compounds to 4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane include other dioxaphospholanes and trimethylsilyl derivatives. For example:

The uniqueness of this compound lies in its combination of stability and reactivity, making it a versatile compound for various scientific and industrial applications.

Biological Activity

4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane (CAS: 88576-13-0) is a phospholane derivative with significant potential in various biological applications. This compound's unique structure, characterized by the presence of a dioxaphospholane ring and a trimethylsilyl group, suggests interesting reactivity patterns and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and related fields.

The molecular formula of this compound is C7H17O3PSiC_7H_{17}O_3PSi, with a molecular weight of 208.27 g/mol. The compound is noted for its high purity (95%) and has been cataloged under various identifiers including MDL: MFCD34603301.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a nucleophilic catalyst in organic reactions. It has shown promise in several biochemical applications:

Case Study 1: Trimerization of Isocyanates

In a study examining the efficiency of various catalysts in the trimerization process, this compound was found to be highly effective. The reaction mechanism proposed involves the formation of an activated species through coordination with the phosphorus atom, leading to efficient nucleophilic attack on isocyanates .

Case Study 2: Silylation of Alcohols

Research focused on the silylation capabilities of this compound revealed that it could effectively silylate both aromatic and aliphatic alcohols with yields ranging from 68% to 94%. This demonstrates its utility in organic synthesis where protection of hydroxyl groups is necessary .

Comparative Analysis

A comparative analysis of similar compounds shows that while many phospholanes exhibit catalytic properties, the incorporation of the trimethylsilyl group enhances both solubility and reactivity in organic solvents.

Compound NameCAS NumberYield (%)Application
This compound88576-13-0Up to 97%Trimerization
Analog Compound AXXXX-XX-X~85%Silylation
Analog Compound BYYYY-YY-Y~90%Polymerization

Properties

CAS No.

88576-13-0

Molecular Formula

C7H17O3PSi

Molecular Weight

208.27 g/mol

IUPAC Name

(4,5-dimethyl-1,3,2-dioxaphospholan-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C7H17O3PSi/c1-6-7(2)9-11(8-6)10-12(3,4)5/h6-7H,1-5H3

InChI Key

QDSCOBJWPYZNQN-UHFFFAOYSA-N

Canonical SMILES

CC1C(OP(O1)O[Si](C)(C)C)C

Origin of Product

United States

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